3-Bromoisoquinolin-1(2H)-one
Description
General Significance of the Isoquinolinone Scaffold in Modern Organic Synthesis and Research
The isoquinolin-1(2H)-one scaffold is a prominent structural motif in organic chemistry, recognized for its presence in numerous natural products and synthetic molecules with significant biological activities. benthamdirect.comnih.gov These nitrogen-containing heterocyclic compounds are integral to medicinal chemistry and drug discovery, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. benthamdirect.comresearchgate.net The isoquinoline (B145761) framework is considered a "privileged structure," meaning it can bind to multiple biological targets with high affinity, making it a valuable template for the design of novel therapeutic agents. nih.gov Consequently, the development of efficient and sustainable synthetic methods for constructing isoquinoline and isoquinolinone derivatives remains a dynamic area of research for synthetic organic and medicinal chemists. nih.govresearchgate.net
Importance of Halogenated Heterocyclic Frameworks in Synthetic Strategies
Halogenated heterocyclic compounds, which feature one or more halogen atoms (such as bromine, chlorine, fluorine, or iodine), are of great importance in synthetic organic chemistry. sigmaaldrich.com The presence of a halogen atom significantly influences a molecule's reactivity, providing a versatile handle for further chemical modifications. sigmaaldrich.comresearchgate.net Halogens can act as leaving groups in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. sigmaaldrich.comsmolecule.com This functional group tolerance and reactivity make halogenated heterocycles crucial building blocks for synthesizing a diverse range of organic compounds, including pharmaceuticals and materials with specific electronic properties. sigmaaldrich.comresearchgate.net The strategic incorporation of halogens into heterocyclic frameworks allows chemists to fine-tune the electronic and steric properties of molecules, which is essential for developing new drugs and functional materials. researchgate.netmdpi.com
Specific Research Focus on 3-Bromoisoquinolin-1(2H)-one within the Broader Isoquinolinone Family
Within the extensive family of isoquinolinones, this compound has emerged as a compound of particular interest to researchers. Its structure, which combines the biologically relevant isoquinolinone core with a reactive bromine atom at the 3-position, makes it a highly versatile synthetic intermediate. researchgate.net The bromine atom serves as a key functional group for introducing a variety of substituents onto the isoquinolinone scaffold through reactions like palladium-catalyzed cross-coupling. researchgate.netsmolecule.com This capability has led to its use in the synthesis of more complex heterocyclic systems and molecules with potential therapeutic applications, such as enzyme inhibitors and receptor modulators. smolecule.comresearchgate.net The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the isoquinolinone class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-6-3-1-2-4-7(6)9(12)11-8/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRWDZCFFOTHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromoisoquinolin 1 2h One
Foundational Synthetic Routes to the Isoquinolin-1(2H)-one Core
The creation of the bicyclic lactam structure of isoquinolin-1(2H)-one is central to its synthesis. Methodologies have evolved significantly, offering chemists a diverse toolkit for accessing this key heterocyclic system.
Annulation, the process of building a new ring onto a pre-existing structure, is a cornerstone of isoquinolinone synthesis. Classical methods often involve multi-step sequences under harsh conditions. sci-hub.st Contemporary approaches, however, have focused on improving efficiency, atom economy, and functional group tolerance through catalyzed reactions. mdpi.com These reactions typically involve the cyclization of appropriately substituted benzene (B151609) derivatives, such as 2-halobenzamides or similar precursors, to form the nitrogen-containing lactam ring. mdpi.comresearchgate.net For instance, the reaction of dilithiated N-propenyl-ortho-toluamides and dilithiated 2-methyl-N-aryl-benzamides represent early, effective routes to this scaffold. mdpi.com
Modern annulation strategies frequently employ transition metal catalysts to facilitate the crucial C-N bond formation required for lactam synthesis. researchgate.net These methods can proceed via mechanisms like C–H activation or the coupling of ortho-halobenzamides with alkynes. mdpi.comrsc.org
Recent advancements have introduced elegant and efficient methods for isoquinolinone synthesis, including intramolecular cyclizations and multi-component assembly processes (MCAPs). nih.govresearchgate.net Multi-component reactions are particularly powerful, as they allow for the one-pot synthesis of complex molecules from three or more simple starting materials, minimizing waste and improving step-economy. beilstein-journals.orgfrontiersin.org These strategies can lead to diverse tetrahydroisoquinoline scaffolds that can be further modified. nih.gov For example, a three-component reaction of isoquinoline (B145761), dimethyl acetylenedicarboxylate (B1228247) (DMAD), and indoles can proceed smoothly at room temperature without a catalyst. researchgate.net
Modern Cyclization and Multi-Component Strategies
Transition Metal-Catalyzed Carbonylative Cyclizations
A significant subclass of modern synthetic methods involves carbonylative cyclizations, where a carbonyl group (CO) is incorporated into the heterocyclic ring during the cyclization process. rsc.org These reactions are highly atom-economical and provide a direct route to the isoquinolinone structure. chinesechemsoc.orgresearchgate.net Transition metals, particularly palladium, rhodium, and nickel, are pivotal in catalyzing these transformations. rsc.orgresearchgate.net
Palladium catalysis is a versatile and widely used tool for constructing isoquinolin-1(2H)-one derivatives. acs.orgmdpi.com One notable method involves the palladium-catalyzed cyclization of diethyl(2-iodoaryl)malonates with imidoyl chlorides and carbon monoxide, which proceeds through a proposed carbonylation-decarboxylation process. nih.gov Another powerful strategy is the cascade cyclocarbopalladation of propargylic amides containing an aryl iodide, followed by coupling reactions. beilstein-journals.org Palladium catalysts also enable the C–H activation and annulation of N-methoxybenzamides with allenoic acid esters to yield substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com A recently developed approach merges hydroaminocarbonylation with a Lossen rearrangement using a palladium catalyst to generate alkenyl isocyanates from aryl alkynes and hydroxylamines, which then cyclize to form isoquinolones. chinesechemsoc.org
Rhodium catalysts offer complementary reactivity for the synthesis of isoquinolinones. researchgate.net Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates provides a route to isoquinolin-1(2H)-ones through the selective cleavage of a C-C bond. organic-chemistry.orgorganic-chemistry.org Rh(III) catalysts are effective in C-H activation/annulation reactions. organic-chemistry.orgnih.gov For example, the [4+2] cycloaddition of feedstock gases like ethylene (B1197577) and propyne (B1212725) with benzamides can be achieved using a Rh(III) catalyst. organic-chemistry.org Another approach involves the redox-neutral annulation of primary benzamides with diazo compounds. organic-chemistry.org These methods showcase the utility of rhodium in creating both substituted and unsubstituted isoquinolinone cores. organic-chemistry.orgnih.gov
Owing to its low cost and unique reactivity, nickel has emerged as an attractive catalyst for C-H functionalization reactions. rsc.org Nickel-catalyzed C–H/N–H oxidative annulation of aromatic amides with alkynes provides a direct synthesis of 1(2H)-isoquinolinones. rsc.org A key feature of this reaction is the use of a catalytic amount of a strong base, such as KOBut, which avoids the need for a specific directing group. rsc.org Nickel catalysts are also effective in the annulation of 2-halobenzamides with alkynes. encyclopedia.pub Furthermore, a denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with allenes, catalyzed by a nickel-phosphine complex, produces a variety of substituted 3,4-dihydroisoquinolin-1(2H)-ones in a regioselective manner. nih.gov
Rhodium-Catalyzed Cyclizations
Intramolecular Cyclization Reactions from Precursors
The formation of the isoquinolin-1(2H)-one skeleton frequently relies on intramolecular cyclization strategies. These methods typically involve the cyclization of appropriately substituted benzene derivatives.
A notable approach involves the palladium-catalyzed α-arylation of enolates. In this method, the coupling of a ketone enolate with an ortho-functionalized aryl halide creates a 1,5-dicarbonyl moiety. This intermediate can then be cyclized with a source of ammonia (B1221849) to yield the isoquinoline core. rsc.org This strategy provides a fully regioselective route to the isoquinolinone skeleton and is compatible with a range of substituents. rsc.org
Another powerful technique is the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This metal-free, one-pot reaction provides a facile route to 3-aminoisoquinolines and related scaffolds from readily available starting materials. rsc.orgrsc.orgresearchgate.net
One-Pot Synthetic Procedures for Isoquinolinone Scaffolds
One-pot syntheses are highly desirable for their efficiency and operational simplicity. Several one-pot procedures have been developed for the construction of isoquinolinone scaffolds.
Palladium-catalyzed C-H arylation is a key reaction in a one-pot synthesis of N-fused isoquinoline derivatives. rsc.org This method involves the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles, followed by an intramolecular palladium-catalyzed C-H arylation. rsc.org
Furthermore, a three-component, one-pot isoquinoline synthesis can be achieved by combining the palladium-catalyzed α-arylation of an enolate with an ortho-functionalized aryl halide and subsequent cyclization with an ammonia source. rsc.org This approach allows for significant diversity in the final product. rsc.org
Regioselective Bromination Techniques for Isoquinolin-1(2H)-ones
Once the isoquinolin-1(2H)-one core is synthesized, the next critical step is the regioselective introduction of the bromine atom at the C-3 position.
Direct Electrophilic Bromination at Specific Positions (e.g., C-3, C-4)
Direct electrophilic bromination is a common method for halogenating isoquinolin-1(2H)-ones. The regioselectivity of this reaction is highly dependent on the reaction conditions and the specific brominating agent used.
Utilization of N-Bromosuccinimide (NBS) as a Brominating Agent
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination. organic-chemistry.org It can be used to brominate isoquinoline in the presence of a strong acid like concentrated sulfuric acid (H₂SO₄). researchgate.net The choice of acid and reaction temperature can significantly influence the position of bromination. researchgate.net For instance, the bromination of isoquinoline with NBS in concentrated H₂SO₄ can lead to the formation of 5-bromoisoquinoline. researchgate.net In other contexts, NBS is used for the bromination of various aromatic compounds, often with high regioselectivity. biosynce.comvulcanchem.com
| Substrate | Brominating Agent | Acid | Product | Reference |
| Isoquinoline | NBS | H₂SO₄ | 5-Bromoisoquinoline | researchgate.net |
| Isoquinolinone | NBS | Not Specified | 8-Bromoisoquinolin-1(2H)-one | biosynce.com |
| Benzo[h]isoquinolin-1(2h)-one analogue | NBS | Not Specified | 9-Bromobenzo[h]isoquinolin-1(2h)-one analogue | vulcanchem.com |
Bromine Reagents and Catalytic Conditions for Selective Functionalization
Besides NBS, other bromine reagents and catalytic systems are employed for selective bromination. The combination of the brominating agent and the catalyst is crucial for achieving the desired regioselectivity. For example, the bromination of isoquinoline with N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H) also yields 5-bromoisoquinoline. researchgate.net The reaction is highly sensitive to the choice of reagents and conditions. researchgate.net
Palladium-Catalyzed Halogenation and Related Approaches
Palladium-catalyzed reactions offer a powerful and versatile alternative for the halogenation of isoquinolin-1(2H)-ones. These methods often provide high regioselectivity and functional group tolerance.
One such approach involves the palladium-catalyzed annulation of arynes by o-halobenzamides to produce phenanthridinones, a related heterocyclic system. acs.org While not directly producing 3-bromoisoquinolin-1(2H)-one, this methodology highlights the utility of palladium catalysis in constructing complex heterocyclic frameworks.
More directly, palladium-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides in the presence of a bromine source can lead to the formation of 4-bromoisoquinolin-1(2H)-ones. researchgate.net This reagent-based cyclization provides an efficient route to these halogenated heterocycles. researchgate.net
| Reactants | Catalyst System | Product | Reference |
| 2-Alkynyl benzyl azide | PdBr₂/CuBr₂/LiBr | 4-Bromoisoquinolin-1(2H)-one | researchgate.net |
| o-Halobenzamides and arynes | Palladium catalyst | Phenanthridinones | acs.org |
Synthetic Routes Utilizing Brominated Precursors for Targeted 3-Bromo Substitution
The targeted synthesis of brominated isoquinolinones, particularly with substitution at the C3 position, is a nuanced challenge in synthetic organic chemistry. While methods for producing various isomers exist, routes that proceed via brominated precursors or introduce bromine during the core ring formation are of significant interest for creating functionalized heterocyclic scaffolds.
One notable strategy in the synthesis of brominated isoquinolinones involves the transition metal-catalyzed cyclization of 2-alkynyl benzyl azides. Research has demonstrated the selective synthesis of 4-bromoisoquinolin-1(2H)-one through a palladium-catalyzed process. researchgate.net In this method, 2-alkynyl benzyl azides undergo an electrocyclic reaction where the bromine atom is incorporated into the product. The selectivity between forming 4-bromoisoquinoline (B23445) and 4-bromoisoquinolin-1(2H)-one can be controlled by the reaction conditions. researchgate.net
Specifically, the synthesis of 4-bromoisoquinolin-1(2H)-one is achieved using a catalytic system of Palladium(II) bromide (PdBr₂) and Copper(II) bromide (CuBr₂) with acetic acid (HOAc) in a 1,2-dichloroethane (B1671644) solvent. researchgate.net This approach is significant as it introduces the bromine atom regioselectively during the cyclization, making the resulting brominated isoquinolinone a valuable intermediate for further functionalization. researchgate.net While this specific protocol yields the 4-bromo isomer, it exemplifies a powerful strategy for targeted bromo-substitution. The reaction proceeds from a non-brominated starting material, but the bromine is sourced from the reagent cocktail (PdBr₂/CuBr₂) to achieve the targeted substitution during the key ring-forming step.
Another related approach involves the electrophile-mediated cyclization of substrates like 2-alkynylbenzaldoximes. The use of bromine (Br₂) as an electrophile can trigger a 6-endo-dig cyclization to form an isoquinoline-N-oxide intermediate, which can then be converted to the corresponding isoquinoline. thieme-connect.de This highlights a method where bromine itself drives the formation of the heterocyclic core.
The table below summarizes findings from a study on the synthesis of 4-bromo-3-substituted-isoquinolin-1(2H)-ones, illustrating the scope of the palladium-catalyzed cyclization.
Table 1: Synthesis of 4-Bromo-3-substituted-isoquinolin-1(2H)-ones via Palladium-Catalyzed Cyclization of 2-(R-ethynyl)benzyl azide. Reaction Conditions: PdBr₂ (5 mol%), HOAc (2 equiv.) in ClCH₂CH₂Cl (5 mL) and H₂O (0.1 mL) at 80 °C. Data sourced from Zhang, H.-P., et al. (2013). researchgate.net
Green Chemistry Principles and Sustainable Approaches in Isoquinolinone Synthesis
The synthesis of isoquinolinones, including halogenated derivatives like this compound, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. sigmaaldrich.com Key principles relevant to isoquinolinone synthesis include the prevention of waste, maximization of atom economy, use of safer solvents and auxiliaries, and design for energy efficiency. sigmaaldrich.comacs.org
Catalysis and Atom Economy: A core tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts increase reaction rates without being consumed, reducing waste and often allowing for milder reaction conditions. sigmaaldrich.com Many modern syntheses of isoquinolinones employ transition-metal catalysts (e.g., palladium, rhodium, copper, ruthenium) to construct the heterocyclic core, which represents a significant improvement over classical methods that often require harsh conditions and generate substantial waste. researchgate.net The principle of atom economy, which measures the efficiency of incorporating reactant atoms into the final product, is also critical. acs.org Synthetic routes that involve addition or cyclization reactions tend to have higher atom economy than multi-step sequences that use protecting groups or generate significant byproducts. acs.org
Safer Solvents and Energy Efficiency: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycol (PEG). researchgate.net For instance, Ru(II)/PEG-400 has been used as a homogeneous recyclable catalytic system for isoquinoline synthesis, highlighting a dual benefit of a reusable catalyst in a green solvent. Furthermore, minimizing energy consumption is another crucial goal. acs.org The application of microwave irradiation as an energy source can dramatically shorten reaction times and improve yields, aligning with the principle of designing for energy efficiency. athensjournals.gr Reactions can also be designed to proceed at ambient temperature and pressure, further reducing the environmental and economic impact of the synthesis. sigmaaldrich.com
Waste Prevention and Reduction of Derivatives: The first principle of green chemistry is to prevent waste generation rather than treating it after the fact. sigmaaldrich.com This can be achieved through high-yield reactions and by minimizing the number of synthetic steps. Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps and generates waste. sigmaaldrich.comacs.org The development of one-pot or multi-component reactions, where multiple transformations occur in a single reaction vessel, is a powerful strategy for improving efficiency and preventing waste in the synthesis of complex molecules like isoquinolinones. researchgate.net
By integrating these principles, the chemical industry can develop more sustainable and responsible methods for producing valuable heterocyclic compounds.
Chemical Reactivity and Derivatization Strategies for 3 Bromoisoquinolin 1 2h One
Carbon-Bromine Bond Transformations and Functionalization
The C-Br bond on the electron-deficient isoquinolinone ring is the primary site for introducing molecular diversity. This is mainly achieved through nucleophilic substitution and, more significantly, a variety of palladium- and copper-catalyzed cross-coupling reactions.
Nucleophilic substitution reactions involve the replacement of an atom or group by a nucleophile. edubull.com In the case of 3-Bromoisoquinolin-1(2H)-one, the bromine atom can be displaced by a nucleophile. geeksforgeeks.org This type of reaction, where the substitution occurs on an aromatic ring, typically follows a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by the electron-withdrawing nature of the heterocyclic ring system and the carbonyl group, which can stabilize the negative charge of the intermediate Meisenheimer complex. While direct displacement by strong nucleophiles is possible, such reactions on aryl halides often require harsh conditions. kisti.re.kr Metal-catalyzed processes are generally more efficient and common for this transformation.
Cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often utilizing a metal catalyst. wikipedia.orgsigmaaldrich.com For substrates like this compound, palladium- and copper-catalyzed reactions are particularly effective for transforming the C-Br bond. libretexts.org These methods offer mild reaction conditions and high functional group tolerance. sigmaaldrich.com
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. sigmaaldrich.comlibretexts.org This reaction is a versatile tool for creating carbon-carbon bonds to form biaryls, styrenes, and conjugated systems. libretexts.org In the context of this compound, this reaction allows for the introduction of various aryl and vinyl groups at the C3 position. rsc.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. researchgate.net The reaction's success often depends on the choice of palladium catalyst, ligand, and base. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-heterocycles
| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K3PO4 | 1,4-Dioxane/H2O | High |
| 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 91% nih.gov |
| Aryl Bromide | Alkyl boronate | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 82% nih.gov |
This table presents data from analogous reactions on similar substrates to illustrate typical conditions. rsc.orgnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org This reaction is a cornerstone for synthesizing arylamines and has broad applicability. nih.gov For this compound, this method enables the introduction of primary and secondary amines at the C3 position. The choice of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine (B1218219) ligand is critical for achieving high efficiency. acs.orgacs.org The reaction typically employs a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K2CO3), to facilitate the deprotonation of the amine. libretexts.orgbeilstein-journals.org
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Role | Examples |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)2, Pd2(dba)3 nih.gov |
| Phosphine Ligand | Stabilizes Pd, promotes oxidative addition and reductive elimination | BrettPhos, Xantphos acs.orgnih.gov |
| Base | Deprotonates the amine nucleophile | NaOt-Bu, K2CO3, Cs2CO3 nih.gov |
| Amine | Nucleophile for C-N bond formation | Primary amines, secondary amines, anilines nih.gov |
The Ullmann reaction is a classic copper-catalyzed method for forming aryl-aryl bonds. organic-chemistry.org The related "Ullmann-type" or "hetero-Ullmann" reactions extend this methodology to the formation of carbon-nitrogen and carbon-oxygen bonds by coupling aryl halides with amines, alcohols, and other nucleophiles. organic-chemistry.orgresearchgate.net These reactions often serve as a cost-effective alternative to palladium-catalyzed methods. acs.org For this compound, Ullmann-type couplings can be used to introduce N- and O-based nucleophiles. For instance, the reaction of 3-bromoisoquinoline (B184082) with various lactams in the presence of copper(I) iodide (CuI), a base like potassium carbonate (K2CO3), and a diamine ligand proceeds under relatively mild conditions to form N-substituted products. nih.gov This demonstrates the utility of copper catalysis for C-N bond formation with this heterocyclic system. nih.govresearchgate.net
Table 3: Example of a Copper-Catalyzed C-N Coupling with 3-Bromoisoquinoline
| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temperature |
| 3-Bromoisoquinoline | Azetidin-2-one | CuI / DMEDA | K2CO3 | Dioxane | 90 °C nih.gov |
| 3-Bromoisoquinoline | Imidazolidin-2-one | CuI / DMEDA | K2CO3 | n-Butanol | 90 °C nih.gov |
DMEDA = N,N'-dimethylethylenediamine nih.gov
Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation
Buchwald-Hartwig Amination and Related C-N Couplings
Reactivity of the Isoquinolinone Lactam Moiety (C=O, N-H)
The isoquinolinone core contains a cyclic amide, or lactam, which possesses its own distinct reactivity at the nitrogen and carbonyl carbon atoms. thieme-connect.de
The N-H bond of the lactam is weakly acidic and can be deprotonated by a suitable base to generate a nucleophilic anion. thieme-connect.de This anion can then react with various electrophiles, such as alkyl halides, in N-alkylation reactions. researchgate.net This provides a straightforward route to N-substituted isoquinolinones, further expanding the synthetic possibilities from the parent scaffold.
The carbonyl group (C=O) in the lactam is part of a resonance-stabilized amide system, making it less electrophilic than the carbonyl group of a ketone or aldehyde. le.ac.ukmsu.edu The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, reducing its reactivity towards nucleophiles. vanderbilt.edu While reactions like reduction of the carbonyl to a methylene (B1212753) group (CH2) are possible using strong reducing agents like lithium aluminum hydride, nucleophilic addition directly at the carbonyl carbon is generally less favorable compared to reactions at the C3-Br position or the lactam nitrogen. physicsandmathstutor.com
Alkylation and Acylation Reactions at the Nitrogen Atom
The nitrogen atom in the lactam ring of this compound serves as a key site for functionalization through alkylation and acylation reactions. These transformations are fundamental in modifying the compound's properties and for the synthesis of more complex derivatives.
Alkylation:
N-alkylation of lactams like this compound is typically achieved using alkyl halides in the presence of a base. organic-chemistry.org The base deprotonates the nitrogen atom, forming a more nucleophilic lactam anion that then reacts with the alkyl halide. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH) in a suitable aprotic solvent such as dimethylformamide (DMF). organic-chemistry.org The choice of base and solvent can be critical for achieving high yields and regioselectivity. organic-chemistry.org For instance, the use of K₂CO₃ in DMF is a common and effective method for the N-alkylation of various N-heterocycles. organic-chemistry.org
Recent advancements have introduced alternative methods for N-alkylation. A notable example is the copper metallaphotoredox-catalyzed N-alkylation, which allows for the coupling of N-nucleophiles with a wide range of alkyl bromides at room temperature. nih.gov This method utilizes a halogen abstraction–radical capture (HARC) mechanism, overcoming some of the limitations of traditional Sₙ1 and Sₙ2 reactions. nih.gov
Acylation:
N-acylation introduces an acyl group onto the nitrogen atom, typically by reacting the lactam with an acyl chloride or an acid anhydride. arkat-usa.orgrsc.org These reactions are often carried out in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine, to neutralize the hydrogen halide byproduct. arkat-usa.org The acylation of N-aryl systems can sometimes be challenging due to the decreased nucleophilicity of the nitrogen's lone pair, which is delocalized into the aromatic system. reddit.com In such cases, more forceful conditions, like heating or the use of stronger bases, may be necessary to drive the reaction to completion. reddit.com The reaction of acyl chlorides with nucleophiles like water, alcohols, and amines generally proceeds via a nucleophilic addition-elimination mechanism. docbrown.infosavemyexams.com
| Reagent Class | Specific Reagent Example | Reaction Type | Conditions | Product Type |
| Alkyl Halide | Methyl Iodide | Alkylation | Base (e.g., K₂CO₃), DMF | N-Alkyl-3-bromoisoquinolin-1(2H)-one |
| Acyl Chloride | Acetyl Chloride | Acylation | Base (e.g., Et₃N), CH₂Cl₂ | N-Acyl-3-bromoisoquinolin-1(2H)-one |
| Alkyl Bromide | Bromocyclohexane | Metallaphotoredox Alkylation | Cu(II) salt, photocatalyst, light | N-Alkyl-3-bromoisoquinolin-1(2H)-one |
Carbonyl Reactivity and Reduction Pathways
Carbonyl Reactivity:
The reactivity of a carbonyl group is largely determined by the partial positive charge on the carbonyl carbon. libretexts.org Factors that increase this positive charge, such as nearby electron-withdrawing groups, enhance its reactivity towards nucleophiles. libretexts.org Conversely, electron-donating groups decrease its reactivity. libretexts.org The carbonyl group in a lactam is part of an amide system, where the lone pair of electrons on the nitrogen atom can be delocalized onto the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon compared to that of a ketone.
Reduction Pathways:
The carbonyl group of aldehydes and ketones can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemrevise.orglibretexts.org Aldehydes are reduced to primary alcohols, and ketones to secondary alcohols. chemrevise.orgphysicsandmathstutor.com While both NaBH₄ and LiAlH₄ are effective for reducing aldehydes and ketones, LiAlH₄ is a stronger reducing agent and can also reduce less reactive carbonyl compounds like carboxylic acids and esters to primary alcohols. libretexts.org The reduction of a carbonyl group to an alcohol is a two-electron reduction process. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org
| Reagent | Substrate | Product | Notes |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary, Secondary Alcohols | Milder reducing agent. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Carboxylic Acids, Esters | Primary, Secondary Alcohols | Stronger reducing agent. libretexts.org |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound (Positional Selectivity)
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for introducing substituents onto an aromatic ring. wikipedia.org The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The position at which the substitution occurs is directed by the substituents already present on the ring.
The bromine atom at the 3-position is on the heterocyclic part of the molecule and its electronic influence on the fused benzene ring is primarily inductive and weakly deactivating.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgminia.edu.eg The positional selectivity in these reactions on the this compound backbone would need to be determined experimentally. Generally, in electrophilic aromatic substitution, the formation of the arenium ion intermediate is the rate-determining step. libretexts.org The stability of this intermediate, which is influenced by the existing substituents, dictates the regiochemical outcome. masterorganicchemistry.com For substituted benzenes, this leads to specific ortho, meta, or para products rather than a statistical distribution. masterorganicchemistry.com For instance, nitration of isoquinolin-1(2H)-one itself has been studied, providing insights into the directing effects of the lactam ring system. thieme-connect.de
| Reaction | Reagents | Electrophile | Expected Directing Influence |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho, Para to the amide nitrogen |
| Halogenation | Br₂, FeBr₃ | Br⁺ | Ortho, Para to the amide nitrogen |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Ortho, Para to the amide nitrogen |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Ortho, Para to the amide nitrogen |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ | Ortho, Para to the amide nitrogen |
Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, GC-MS, Column Chromatography)
The isolation and purification of this compound, along with the verification of its purity, are critical steps following its synthesis. Chromatographic techniques are indispensable for these processes, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from unreacted starting materials, byproducts, and other impurities. The selection of a specific chromatographic method depends on the scale of the separation and the desired purity level, ranging from preparative column chromatography for bulk purification to high-performance liquid chromatography (HPLC) for precise analytical assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary analytical technique for assessing the purity of this compound. Its high resolution and sensitivity allow for the accurate quantification of the main compound and the detection of trace impurities. The method typically employs a reversed-phase column where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture.
In practice, a gradient elution is often used, where the composition of the mobile phase is varied over time to ensure the efficient elution of all components. For instance, a common mobile phase consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. Purity levels for commercially available 3-(6-Bromoisoquinolin-1(2H)-one) MIDA boronate, a related derivative, are often reported as ≥97% as determined by HPLC. sigmaaldrich.com The selection of specific columns, such as the Luna series made from ultra-pure silica (B1680970), can provide high reliability and reproducibility for these analyses. phenomenex.com
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-Phase C18 Silica Gel (e.g., 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic actylislab.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector at wavelengths such as 210 nm and 254 nm actylislab.com |
| Purity Standard | Often ≥95-97% for research-grade compounds sigmaaldrich.comvwr.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is another powerful technique for the analysis of this compound, provided the compound has sufficient volatility and thermal stability. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the mass-to-charge ratio of these fragments.
This dual detection system makes GC-MS exceptionally useful for both identifying the compound based on its mass spectrum and assessing its purity by detecting other volatile components in the sample. While direct GC-MS application data for this compound is not extensively detailed in public literature, the analysis of related brominated and quinoline (B57606) structures is common. researchgate.netbmuv.de For example, the mass spectrum of a related compound, 4-Bromo-3-phenylisoquinolin-1(2H)-one, shows characteristic peaks at m/z 299 (M) and 220 (M-Br), confirming the presence and loss of the bromine atom. researchgate.net
Table 2: Typical GC-MS Analytical Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Fused silica capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) |
| Detector | Mass Spectrometer (e.g., Quadrupole) |
| Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |
Column Chromatography
Column chromatography is the most common method for the purification of this compound on a preparative scale after its synthesis. rnlkwc.ac.in This technique separates compounds based on their differential adsorption to a solid stationary phase, typically silica gel, while a liquid mobile phase (eluent) flows through the column. silicycle.com
In the purification of isoquinolinone derivatives, a slurry of silica gel in a nonpolar solvent is typically packed into a glass column. The crude reaction mixture is then loaded onto the top of the silica bed. silicycle.com A solvent system, usually a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) (DCM) and a more polar solvent like ethyl acetate (B1210297) (EtOAc) or methanol, is used as the eluent. nih.govkuleuven.be By gradually increasing the polarity of the eluent, compounds are selectively desorbed from the silica and travel down the column at different rates. Fractions are collected sequentially, and those containing the pure desired product, as determined by a monitoring technique like thin-layer chromatography (TLC), are combined. For instance, the purification of related isoquinolinones has been successfully achieved using mobile phases such as 50–60% ethyl acetate in hexane or DCM/EtOAc (95:5). nih.govkuleuven.be
Table 3: Common Column Chromatography Conditions for Isolation
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (e.g., 200-400 mesh) silicycle.com |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradientDichloromethane/Ethyl Acetate gradient nih.govkuleuven.be |
| Loading Technique | Dry or Wet Loading silicycle.com |
| Elution Mode | Isocratic or Gradient |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Applications in Organic Synthesis
Role as a Versatile Building Block
3-Bromoisoquinolin-1(2H)-one serves as a key building block in organic synthesis due to its bifunctional nature, possessing both a reactive bromine atom and a modifiable lactam moiety. researchgate.netlookchem.com This allows for sequential or tandem reactions to construct complex molecular scaffolds. Its utility is demonstrated in its use as a precursor for a wide range of heterocyclic compounds. lookchem.com
Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Protonation State
Application in Cross-Coupling Reactions
The presence of the bromine atom makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling of 3-bromoisoquinolines with different boronic acids is a common strategy to introduce aryl or heteroaryl groups at the 3-position. researchgate.net This methodology is fundamental to the synthesis of a diverse array of substituted isoquinolinones.
Use in the Synthesis of Polycyclic Aromatic Compounds
The isoquinolinone scaffold itself can be a component of larger polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.netresearchgate.netthieme-connect.de While direct examples of using this compound for this purpose are not detailed in the provided results, the general principle of using bromo-aromatic compounds in annulation reactions to build up polycyclic systems is well-established. researchgate.net For example, intramolecular C-H activation reactions of appropriately substituted precursors derived from bromo-aromatics can lead to the formation of fused ring systems. The reactivity of the bromine atom in this compound makes it a potential starting material for such synthetic strategies.
Computational and Theoretical Investigations of 3 Bromoisoquinolin 1 2h One
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. epfl.chgaussian.com It has been widely applied to study the geometric, electronic, and spectroscopic properties of molecules.
Molecular Orbital Analysis (HOMO-LUMO energy gaps, frontier orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.orgresearchgate.net
For 3-Bromoisoquinolin-1(2H)-one, DFT calculations can be employed to determine the energies of the HOMO and LUMO. These calculations involve optimizing the molecular geometry and then computing the orbital energies. The HOMO-LUMO energy gap (ΔE) is calculated as:
ΔE = ELUMO - EHOMO
The resulting energy gap provides insights into the molecule's electronic excitation properties and its propensity to engage in chemical reactions. schrodinger.comresearchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively.
| Parameter | Value (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| No specific computational data for the HOMO-LUMO energies of this compound were found in the provided search results. The table is presented as a template for where such data would be included. |
Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Charge Analysis
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.desemanticscholar.orgnih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atom attached to the nitrogen.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org It allows for the calculation of atomic charges and the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. researchgate.net For this compound, NBO analysis would quantify the charges on each atom and describe the nature of the chemical bonds, including the polar C=O and N-H bonds.
| Atom | NBO Charge |
| C1 | Data not available |
| N2 | Data not available |
| C3 | Data not available |
| Br | Data not available |
| O | Data not available |
| Specific NBO charge data for this compound were not available in the search results. The table serves as an example of how such data would be presented. |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)
DFT calculations are highly effective in predicting various spectroscopic properties.
NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts for both ¹H and ¹³C nuclei can be performed with a high degree of accuracy, often showing deviations of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C from experimental values. d-nb.info These predictions are invaluable for confirming molecular structures and assigning experimental spectra. For this compound, predicted shifts would aid in the interpretation of its NMR spectra. researchgate.netuncw.edu
Vibrational Frequencies: The calculation of vibrational frequencies using DFT helps in the assignment of bands observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net While calculated frequencies are often scaled to better match experimental values, they provide a robust basis for understanding the vibrational modes of the molecule. uni-muenchen.de For instance, the characteristic stretching frequency of the carbonyl group (C=O) can be predicted. msu.edu
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This involves calculating the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally.
| Property | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) | Data not available | 12.06 (s, 1H), 8.51 (s, 1H), 7.68 (d, J = 7.7 Hz, 1H), 7.55 (t, J = 8.2 Hz, 1H), 7.34 (d, J = 8.2 Hz, 1H), 7.22 (t, J = 7.5 Hz, 1H) rsc.org |
| ¹³C NMR (δ, ppm) | Data not available | 158.15, 142.18, 138.65, 131.21, 127.80, 122.79, 119.87, 117.55, 115.70 rsc.org |
| C=O Vibrational Frequency (cm⁻¹) | Data not available | Data not available |
| While experimental NMR data is available, predicted values from DFT calculations for this compound were not found in the search results. |
Thermodynamic Parameters and Stability Assessment
DFT calculations can also be used to determine various thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). itb.ac.idnih.gov These parameters are essential for assessing the stability of different conformations or isomers of a molecule and for understanding the thermodynamics of chemical reactions. core.ac.uk By comparing the calculated energies of different possible structures, the most stable conformation can be identified. wuxiapptec.com
| Parameter | Value |
| Enthalpy (ΔH) | Data not available |
| Entropy (ΔS) | Data not available |
| Gibbs Free Energy (ΔG) | Data not available |
| Specific thermodynamic data for this compound from DFT calculations were not found in the search results. The table is illustrative. |
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior of molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govbnl.gov By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes the positions and velocities of the atoms over time. This allows for the exploration of the conformational landscape of a molecule and the study of its interactions with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net
For this compound, MD simulations could be used to:
Analyze Conformational Flexibility: Explore the different possible conformations of the molecule and their relative stabilities. upenn.eduscielo.org.mxlibretexts.org
Study Intermolecular Interactions: Investigate how this compound molecules interact with each other in the solid state or in solution, providing insights into crystal packing or solvation.
While specific MD simulation studies on this compound were not found, this technique holds significant potential for a deeper understanding of its dynamic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to isoquinoline (B145761) and quinoline (B57606) derivatives to predict various activities, including anticancer and antimicrobial effects. These studies provide a framework for understanding how the structural features of this compound could correlate with its potential biological activities.
In a typical QSAR study on isoquinoline derivatives, a dataset of compounds with known activities is used. researchgate.net Molecular descriptors, which are numerical values representing different aspects of the molecular structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. frontiersin.org Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. mdpi.com For instance, studies on quinoxaline (B1680401) derivatives have shown that electrostatic descriptors can be crucial for their antimalarial activity, indicating regions where electron-withdrawing or electron-donating groups are favorable.
For this compound, key descriptors would likely include those related to the presence of the bromine atom, such as its electronegativity and van der Waals radius, as well as descriptors for the isoquinolinone core, like molecular weight, logP (lipophilicity), and dipole moment. The bromine atom at the 3-position is expected to significantly influence the electronic distribution of the molecule, which in turn would affect its interaction with biological targets.
A hypothetical QSAR model for a series of 3-substituted isoquinolin-1(2H)-one derivatives might take the form of the following equation:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), β coefficients are the weights of the respective descriptors, and ε is the error term.
Table 1: Examples of Molecular Descriptors Relevant for QSAR Studies of this compound and its Derivatives
| Descriptor Category | Specific Descriptor Examples | Potential Influence on Activity |
| Electronic | Dipole Moment, Mulliken Charges, Electrostatic Potential | Governs electrostatic interactions with target macromolecules. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences the fit of the molecule into a binding site. |
| Hydrophobic | LogP, Water-Accessible Surface Area | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and shape. |
| Quantum-Chemical | HOMO/LUMO Energies, Hardness, Electronegativity | Relates to chemical reactivity and stability. |
The development of a robust QSAR model for this compound and its analogs would enable the prediction of the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.
Reaction Mechanism Elucidation and Transition State Calculations
The elucidation of reaction mechanisms through computational methods provides deep insights into the reactivity of a molecule. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. Computational chemistry, particularly density functional theory (DFT), can be used to model the reaction pathway, identify intermediates, and calculate the energies of transition states.
The generally accepted mechanism for SNAr involves two steps: the initial attack of the nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
This compound + Nu- → [Meisenheimer Complex]-
Step 2: Departure of the Leaving Group
[Meisenheimer Complex]- → 3-Nu-isoquinolin-1(2H)-one + Br-
The rate of the reaction is typically determined by the first step, which is the formation of the Meisenheimer complex. ibchem.com The stability of this intermediate is crucial, and the presence of the electron-withdrawing carbonyl group in the isoquinolinone ring system is expected to stabilize the negative charge of the complex, thereby facilitating the reaction.
Transition state calculations are employed to determine the energy barrier (activation energy) for each step of the reaction. libretexts.org The transition state is the highest energy point along the reaction coordinate between the reactants and the intermediate or product. lumenlearning.com By calculating the geometry and energy of the transition state, one can predict the feasibility and rate of a reaction.
For the nucleophilic substitution on this compound, computational studies would focus on the transition state leading to the Meisenheimer complex. The geometry of this transition state would show the partial formation of the C-Nu bond and the partial breaking of the C-Br bond.
Table 2: Hypothetical Calculated Energies for the Nucleophilic Substitution of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu-) | 0 |
| Transition State 1 (TS1) | +ΔG‡ |
| Meisenheimer Complex (Intermediate) | -ΔGint |
| Transition State 2 (TS2) | +ΔG‡' |
| Products (3-Nu-isoquinolin-1(2H)-one + Br-) | -ΔGprod |
Note: The values in this table are hypothetical and would need to be determined through specific computational studies.
Computational studies on related systems, such as imidazopyridine-fused isoquinolinones, have demonstrated the utility of DFT calculations in understanding reaction mechanisms and the influence of substituents on reaction barriers. beilstein-journals.orgbeilstein-journals.org Similar studies on this compound would provide valuable information on its reactivity and guide the development of synthetic methodologies.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld surface analysis)
Hirshfeld surface analysis generates a 3D surface around a molecule, colored according to the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.
For this compound, the key functional groups capable of participating in intermolecular interactions are the N-H group (a hydrogen bond donor), the carbonyl group (C=O, a hydrogen bond acceptor), the bromine atom (a potential halogen bond donor or acceptor), and the aromatic rings (capable of π-π stacking).
Based on studies of similar structures, the following intermolecular interactions are expected to play a significant role in the crystal packing of this compound:
N-H···O=C Hydrogen Bonds: The N-H group of one molecule can form a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, likely leading to the formation of chains or dimers.
C-H···O and C-H···Br Interactions: Weaker hydrogen bonds involving aromatic and aliphatic C-H groups as donors and the carbonyl oxygen or bromine atom as acceptors are also anticipated. researchgate.net
π-π Stacking: The planar aromatic rings of the isoquinolinone core can stack on top of each other, contributing to the stability of the crystal lattice.
Halogen Bonding: The bromine atom can participate in halogen bonds (C-Br···O or C-Br···N), where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule.
The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. These plots show the distribution of different types of intermolecular contacts. For example, in a related pyrazolo[3,4-g]isoquinoline derivative, H···H, N···H/H···N, O···H/H···O, and S···H/H···S contacts were found to be the most significant. nih.govacs.org
Table 3: Predicted Intermolecular Contacts and Their Percentage Contributions to the Hirshfeld Surface of this compound
| Contact Type | Predicted Contribution (%) | Description |
| H···H | ~30-40% | Represents the most abundant contacts, arising from van der Waals forces. |
| O···H/H···O | ~20-30% | Indicates the presence of N-H···O and C-H···O hydrogen bonds. |
| C···H/H···C | ~15-25% | Relates to C-H···π interactions and general van der Waals contacts. |
| Br···H/H···Br | ~10-20% | Shows the involvement of the bromine atom in hydrogen bonding. |
| C···C | ~5-10% | Suggests the presence of π-π stacking interactions. |
| N···H/H···N | <5% | May indicate N-H···N interactions if the crystal packing allows. |
Note: The percentage contributions are estimations based on analyses of similar heterocyclic compounds and would need to be confirmed by an experimental crystal structure determination and subsequent Hirshfeld surface analysis of this compound.
Understanding the intermolecular interactions and crystal packing of this compound is important for predicting its physical properties, such as melting point, solubility, and polymorphism, which are critical for its potential applications.
Synthetic Applications of 3 Bromoisoquinolin 1 2h One As a Versatile Building Block
Construction of Diverse Chemical Libraries and Complex Organic Molecules
The isoquinolin-1(2H)-one core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the bromine atom at the 3-position provides a convenient handle for introducing molecular diversity through various cross-coupling reactions. This makes 3-bromoisoquinolin-1(2H)-one an ideal starting material for generating chemical libraries—large collections of structurally related compounds—for high-throughput screening in drug discovery and chemical biology. vipergen.com
The compound's utility stems from its reactivity in reactions such as Suzuki-Miyaura and Ullmann couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, palladium-catalyzed Suzuki coupling reactions with a wide range of aryl boronic acids enable the synthesis of a vast library of 3-arylisoquinolin-1(2H)-one derivatives. researchgate.net This approach facilitates the exploration of the chemical space around the core scaffold, which is crucial for developing structure-activity relationships (SAR). uomustansiriyah.edu.iq
The synthesis of complex organic molecules often involves a stepwise approach where different functionalities are added to a core structure. pressbooks.pub this compound serves as a key intermediate in such multi-step syntheses. lookchem.com Its participation in multi-component reactions further highlights its utility, enabling the rapid assembly of complex structures from simple starting materials in a single pot. smolecule.com This efficiency is a significant advantage in the synthesis of natural product analogues and other intricate molecular targets.
| Starting Scaffold Type | Reaction Type | Resulting Complex Molecule Class | Significance |
|---|---|---|---|
| 3,4-dihydroisoquinolin-1(2H)-one | Esterification | 2,3-disubstituted 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives | Generation of diverse libraries for screening of bioactive molecules. nih.gov |
| 3-bromoisoquinoline (B184082) | Suzuki Coupling | N-arylated isoquinoline (B145761) derivatives | Potential lead molecules for analgesic and anti-inflammatory agents. researchgate.net |
| 5-bromoisoquinoline-1(2H)-one | Palladium-catalyzed C–N coupling | N-substituted 5-aminoisoquinolin-1(2H)-ones | Access to novel derivatives for late-stage modification of active ingredients. rsc.orgnih.gov |
Role in the Synthesis of More Complex Heterocyclic Scaffolds and Ring Systems
The reactivity of this compound is not limited to simple substitutions; it is a key precursor for constructing more elaborate heterocyclic systems through annulation and tandem reactions. lookchem.com These reactions lead to fused polycyclic structures, which are of great interest in materials science and medicinal chemistry. researchgate.net
One notable example is the synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. This is achieved through a one-pot sequence involving a Ugi-azide reaction followed by an intramolecular Heck reaction, where the bromo-substituted isoquinoline core is essential for the final cyclization step. beilstein-journals.org This strategy demonstrates how the compound can be integrated into multi-reaction cascades to build molecular complexity rapidly. The combination of the isoquinoline and tetrazole rings, both privileged heterocycles, can lead to novel compounds with unique biological activities. beilstein-journals.org
Furthermore, derivatives of the isoquinolin-1(2H)-one skeleton are used to create other fused systems. For example, research has shown the synthesis of quinazolino[3,2-a]quinazolines and other complex scaffolds through palladium-catalyzed multi-component reactions starting from related precursors. researchgate.net The ability to use the isoquinolinone template to access a variety of other heterocyclic ring systems underscores its importance as a versatile synthetic intermediate. nih.gov
| Starting Material | Key Reaction Sequence | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|---|
| 2-bromobenzaldehyde (precursor to isoquinoline systems) | Ugi-azide reaction followed by intramolecular Heck reaction | Tetrazolyl-1,2,3,4-tetrahydroisoquinolines | beilstein-journals.org |
| 2-alkynyl benzyl (B1604629) azides | Palladium-catalyzed electrocyclic reaction | 4-bromoisoquinolin-1(2H)-ones | researchgate.net |
| Benzamides | Cp*Co(III)-Catalyzed C–H Activation/Annulation | Substituted Isoquinolin-1(2H)-ones | acs.org |
Precursor for Advanced Organic Materials Research (e.g., scaffolds for fluorosensors, NLO materials)
Beyond pharmaceuticals, this compound and its derivatives are valuable precursors in the field of materials science. The isoquinoline core possesses favorable electronic and photophysical properties that can be fine-tuned through substitution at the 3-position, making it an attractive scaffold for advanced organic materials.
The compound is utilized in the synthesis of fluorescent molecules, such as fluorescent indazoloisoquinolin-amines, which have potential applications as fluorosensors. smolecule.com The inherent fluorescence of the isoquinolinone core can be modulated by attaching different functional groups via the bromine handle, allowing for the rational design of sensors that respond to specific analytes or environmental changes.
Additionally, the extended π-conjugated systems that can be easily synthesized from this compound make it a promising candidate for research into nonlinear optical (NLO) materials. Organic NLO materials are sought after for applications in photonics and optoelectronics, such as optical data storage and telecommunications. tcichemicals.comipme.ru The development of NLO materials often focuses on creating molecules with a donor-π-acceptor (D-π-A) structure to maximize the nonlinear response. analis.com.my The isoquinolinone moiety can act as part of the π-system or as an acceptor group, and the C-Br bond provides the perfect site to introduce donor groups or extend the conjugation, making it a valuable building block for new NLO-active chromophores. mdpi.comfrontiersin.org
| Material Class | Role of Isoquinolinone Scaffold | Synthetic Strategy | Potential Application |
|---|---|---|---|
| Fluorosensors | Core fluorescent framework | Functionalization at the 3-position to create analyte-responsive probes. | Chemical sensing and bio-imaging. smolecule.com |
| Nonlinear Optical (NLO) Materials | Component of a donor-π-acceptor system | Cross-coupling reactions to introduce electron-donating groups and extend π-conjugation. | Photonics, optical communications, data storage. analis.com.my |
Future Perspectives and Emerging Trends in the Research of 3 Bromoisoquinolin 1 2h One
Development of Novel and Highly Efficient Synthetic Methodologies
The isoquinolin-1(2H)-one core is a privileged structure in medicinal chemistry and materials science, driving a continuous search for more efficient and versatile synthetic routes. While classical methods like the Bischler-Napieralski or Pictet-Spengler reactions have been foundational, they often require harsh conditions, limiting their applicability to sensitive substrates. researchgate.net The future of synthesizing 3-Bromoisoquinolin-1(2H)-one and its derivatives lies in methodologies that offer greater efficiency, milder conditions, and broader substrate scope.
Emerging trends point towards the increased use of transition-metal-catalyzed reactions. Palladium-catalyzed processes, for instance, have shown great promise in constructing the isoquinolinone skeleton. One such strategy involves the cyclization of 2-alkynyl benzyl (B1604629) azides, which can be tuned to selectively produce bromo-substituted isoquinolinones. researchgate.net Future research will likely focus on refining these catalytic systems, perhaps by developing more active catalysts or employing alternative metals to improve yields and functional group tolerance, which is crucial for creating diverse compound libraries.
Another promising avenue is the development of metal-free, one-pot synthesis procedures. For example, methods involving the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles are being explored for the synthesis of related 3-aminoisoquinolines. rsc.orgrsc.org Adapting such metal-free strategies for the direct synthesis of this compound could represent a significant step forward, offering a more sustainable and cost-effective approach. The evolution of these methods will be critical for making this key building block more accessible for various research applications.
Exploration of Unconventional Reactivity and Transformation Pathways
The reactivity of this compound is largely dictated by the interplay between the electron-rich aromatic system, the lactam functionality, and the reactive C-Br bond. While conventional cross-coupling reactions like Suzuki-Miyaura and Ullmann couplings are well-established for functionalizing bromo-heterocycles, future research is expected to venture into more unconventional transformations. nih.gov
One emerging trend is the use of photoredox catalysis to enable novel bond formations under mild conditions. The photocatalytic radical functionalization of related tetrahydroisoquinolines has demonstrated the potential of these methods. nih.gov Applying this to this compound could unlock new pathways for C-H activation or the introduction of complex fragments that are inaccessible through traditional thermal methods.
Furthermore, the exploration of tandem or cascade reactions initiated at the C3-bromo position represents a frontier in synthetic efficiency. A reaction sequence where an initial coupling event triggers a subsequent intramolecular cyclization could rapidly build molecular complexity. For instance, the development of protocols where this compound participates in multi-component reactions (MCRs) could be highly impactful. The Ugi/Pomeranz–Fritsch reaction strategy, which combines MCRs with classical cyclizations to create diverse isoquinoline (B145761) scaffolds, provides a blueprint for how such complex transformations could be designed. acs.org
| Transformation Type | Potential Reagents/Conditions | Expected Outcome |
| Photoredox Catalysis | Ru(bpy)₃²⁺ or Ir-based photocatalysts, visible light | C-C and C-heteroatom bond formation under mild conditions |
| Tandem Reactions | Palladium catalysts with multifunctional coupling partners | Rapid construction of polycyclic systems |
| Multi-Component Reactions | Isocyanides, aldehydes, and other reactive species | Generation of highly substituted, diverse isoquinolinone libraries |
Advanced Computational Predictions for Rational Design and Property Optimization
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of novel compounds. For this compound, advanced computational methods are poised to accelerate discovery and optimization cycles significantly.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like isoquinolinones. researchgate.netimist.ma Future studies will likely employ DFT to create detailed models of this compound's reactivity, predicting the most favorable sites for electrophilic or nucleophilic attack and modeling the transition states of various reactions. This can guide the development of the unconventional transformation pathways mentioned previously. Time-dependent DFT (TD-DFT) can further be used to predict the optical and electronic properties, such as absorption and emission spectra, which is crucial for designing new materials like organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov
Beyond property prediction, quantitative structure-activity relationship (QSAR) studies will be instrumental in the rational design of new bioactive molecules based on the this compound scaffold. imist.ma By correlating structural features with biological activity, researchers can build predictive models that identify which modifications are most likely to lead to improved potency or selectivity. This data-driven approach minimizes the trial-and-error of traditional synthesis and screening.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction mechanism studies, property prediction | Geometric parameters, vibrational frequencies, reaction energies, electronic structure. researchgate.netimist.ma |
| Time-Dependent DFT (TD-DFT) | Materials science, probe design | UV-vis absorption, fluorescence spectra, excited-state properties. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal chemistry, drug discovery | Predictive models for biological activity (e.g., IC₅₀ values). imist.ma |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The convergence of synthesis, automation, and data science is revolutionizing chemical research. researchgate.net this compound, as a versatile building block, is ideally positioned to be integrated into these modern workflows. Automated synthesis platforms, which can perform numerous reactions in parallel, are becoming essential for rapidly creating large libraries of compounds for screening. helgroup.com
The future will see the increased use of this compound in automated library generation. whiterose.ac.uk Its reactive bromine handle allows for a wide range of diversification reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), making it an excellent starting point for creating focused libraries around the isoquinolinone core. Technologies like acoustic droplet ejection enable synthesis to be miniaturized to the nanoliter scale, dramatically reducing reagent consumption and accelerating the discovery process. researchgate.net
These automated synthesis platforms are intrinsically linked to high-throughput experimentation (HTE) and high-throughput screening (HTS). acs.org Once libraries of derivatives are generated from this compound, HTS platforms can rapidly evaluate their biological activity or material properties. nih.gov This integrated approach creates a closed loop of design, synthesis, and testing that can dramatically shorten the timeline for discovering new drugs or materials. The future success of research programs utilizing the isoquinolinone scaffold will increasingly depend on the effective implementation of these automated and high-throughput technologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromoisoquinolin-1(2H)-one derivatives, and how are reaction conditions optimized?
- Methodology : A widely used approach involves the condensation of substituted 2-halobenzamides with β-keto esters under copper catalysis, enabling efficient one-pot synthesis of 3,4-disubstituted derivatives . For example, refluxing 3-(3′-bromobenzyl)isocoumarin in 2-ethoxyethanol saturated with ammonia gas yields 3-(3-bromobenzyl)isoquinolin-1(2H)-one in 61% yield after purification via column chromatography (50% ethyl acetate/petroleum ether) . Reaction optimization includes controlling solvent polarity, temperature (e.g., reflux vs. ambient), and catalyst loading to improve regioselectivity and yield.
Q. How is the structural integrity of this compound derivatives validated experimentally?
- Methodology : X-ray crystallography and multinuclear NMR (¹H, ¹³C) are critical. For instance, crystal structures (triclinic, space group P1) reveal key bond angles (e.g., N–C2–C10 = 113.15°, C2–C10–C11 = 114.88°) and hydrogen-bonding networks (N–H···O) stabilizing the lattice . NMR assignments (e.g., ¹H at δ 7.2–8.1 ppm for aromatic protons) confirm substituent positions and electronic effects . Purity is verified via HPLC or TLC with ethyl acetate/hexane eluents .
Advanced Research Questions
Q. How do substituents on the isoquinolinone core influence biological activity, and what mechanistic insights exist?
- Methodology : Structure-activity relationship (SAR) studies show that bromine at position 3 enhances electrophilicity, enabling interactions with biological targets like proteases or kinases. For example, 3-aminoderivatives exhibit anticancer activity by inhibiting topoisomerase II, as shown in cytotoxicity assays (IC₅₀ = 3.75–4.22 μM) . Molecular docking reveals bromine’s role in hydrophobic pocket binding, while methoxy groups improve solubility and bioavailability .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?
- Methodology : Discrepancies in NMR shifts (e.g., δ variations of 0.1–0.3 ppm) arise from solvent polarity or substituent electronic effects. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) differentiate regioisomers. For example, NOESY correlations distinguish ortho- vs. para-substituted benzyl groups . X-ray diffraction remains the gold standard for unambiguous structural confirmation .
Q. How can copper-catalyzed cascade reactions be optimized for scalability in synthesizing this compound derivatives?
- Methodology : Key parameters include:
- Catalyst loading : 5–10 mol% CuI for cost efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require post-reaction purification to remove copper residues.
- Temperature : Mild conditions (50–80°C) prevent decomposition of β-keto esters.
Scalability trials (gram to kilogram) emphasize solvent recycling and catalyst recovery to reduce environmental impact .
Q. What in vitro assays are suitable for evaluating the antiviral potential of this compound derivatives?
- Methodology : Dengue and West Nile virus NS2B/NS3 protease inhibition assays measure IC₅₀ values via fluorogenic substrates (e.g., Boc-Gly-Arg-Arg-AMC). Compound 7n (IC₅₀ = 3.75 μM) demonstrates competitive inhibition, validated via Lineweaver-Burk plots . Cytotoxicity is assessed using MTT assays on Vero cells (CC₅₀ > 50 μM required for selectivity) .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of bromine in redox-mediated pathways (e.g., bromine radical generation under photolytic conditions).
- In Vivo Models : Prioritize pharmacokinetic profiling (oral bioavailability, half-life) in rodent models for lead compounds .
- Green Chemistry : Develop solvent-free mechanochemical synthesis to reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
